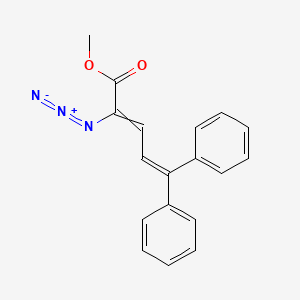
Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate is a chemical compound with the molecular formula C17H15N3O2. It is a methyl ester derivative of 2-azido-5,5-diphenyl-2,4-pentadienoic acid. This compound is used in organic synthesis as a reagent for various reactions and can also be used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate typically involves the esterification of 2-azido-5,5-diphenyl-2,4-pentadienoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of esterification and azide chemistry would apply if scaled up.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the azido group is replaced by the nucleophile.
Cycloaddition Reactions: Products include triazole derivatives.
Scientific Research Applications
Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing azido groups into molecules.
Medicinal Chemistry: Potential use in the synthesis of bioactive compounds.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,5-diphenylpenta-2,4-dienoate: Similar structure but lacks the azido group.
2,4-Pentadienoic acid, 2-azido-5,5-diphenyl-, methyl ester: Another name for the same compound.
Uniqueness
Methyl 2-azido-5,5-diphenylpenta-2,4-dienoate is unique due to the presence of both the azido group and the conjugated diene system. This combination allows for a wide range of chemical reactivity, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
116340-87-5 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
methyl 2-azido-5,5-diphenylpenta-2,4-dienoate |
InChI |
InChI=1S/C18H15N3O2/c1-23-18(22)17(20-21-19)13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI Key |
OAAFPVRNZPKDEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
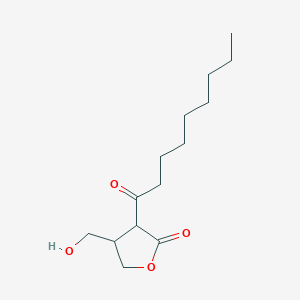
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
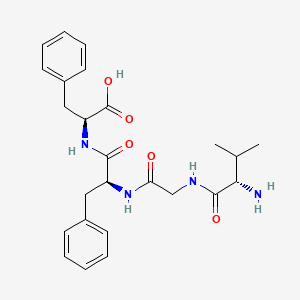
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
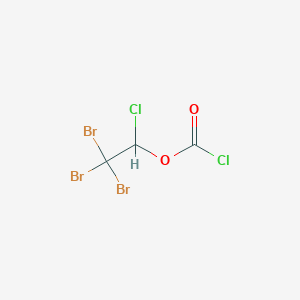
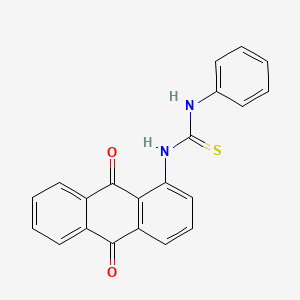
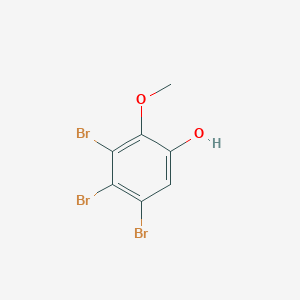
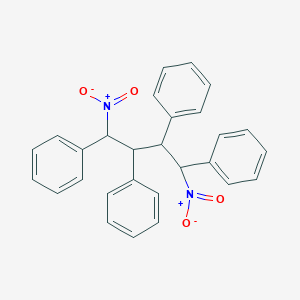
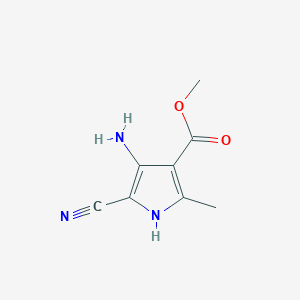
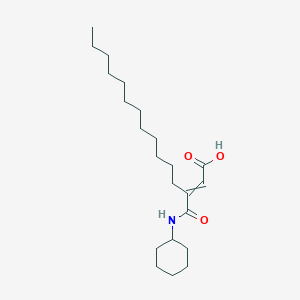
![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)

